3,4,5-Tribromophenol

Descripción

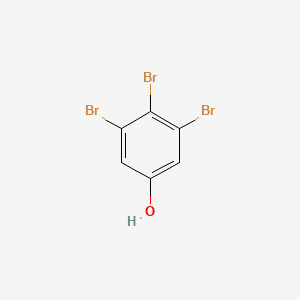

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,4,5-tribromophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVNMOZXRFSVPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Br)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116434-90-3 | |

| Record name | 3,4,5-tribromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms of 3,4,5 Tribromophenol

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The reactivity of the aromatic ring in 3,4,5-tribromophenol is significantly influenced by the directing effects of its substituents. The hydroxyl (-OH) group is a potent activating group, meaning it increases the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic attack. savemyexams.com This activation is due to the donation of a lone pair of electrons from the oxygen atom into the π-system of the ring. savemyexams.comgoogle.com The -OH group directs incoming electrophiles primarily to the ortho and para positions (carbons 2, 4, and 6). savemyexams.comquora.com Conversely, the bromine atoms are deactivating groups, withdrawing electron density from the ring, yet they also direct incoming electrophiles to the ortho and para positions. quora.com

In this compound, the positions ortho and para to the hydroxyl group are already substituted with bromine atoms (positions 4, and implicitly 2 and 6 if considering the parent phenol). The positions available for substitution are carbons 2 and 6. However, the existing bromine atoms at positions 3, 4, and 5 create significant steric hindrance and are electron-withdrawing, making further electrophilic substitution on the ring challenging under standard conditions.

While phenols are highly susceptible to electrophilic substitution, often reacting under mild conditions without a Lewis acid catalyst, the heavy bromination of this compound deactivates the remaining positions. google.combyjus.com For instance, the reaction of phenol (B47542) with bromine water readily yields 2,4,6-tribromophenol (B41969) as a white precipitate. savemyexams.combyjus.com However, for this compound, the positions meta to the hydroxyl group (carbons 3 and 5) are already occupied by bromine. The remaining ortho positions (2 and 6) are sterically hindered and electronically deactivated by the adjacent bromine atoms.

Nucleophilic substitution on the aromatic ring of this compound is generally unfavorable as aryl halides are typically resistant to such reactions unless activated by strong electron-withdrawing groups positioned ortho or para to the leaving group.

Oxidative Pathways and Self-Coupling Reactions of Bromophenols

Bromophenols, including isomers like 2,4,6-tribromophenol, can undergo oxidation to form bromophenoxy radicals. researchgate.netacs.org These radicals are key intermediates in the formation of more complex and potentially toxic compounds such as polybrominated diphenyl ethers (PBDEs) and polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). researchgate.netresearchgate.net The oxidation can be initiated by various means, including enzymatic catalysis (e.g., by bromoperoxidase), chemical oxidants, or thermal conditions. acs.orgresearchgate.net

The self-coupling of bromophenoxy radicals is a significant transformation pathway. researchgate.net This can involve carbon-oxygen (C-O) or carbon-carbon (C-C) bond formation between two radical units. acs.org For example, the ortho C-O coupling of a 2,4,6-tribromophenoxy radical with a neutral 2,4,6-TBP molecule can lead to the formation of hydroxylated PBDEs. acs.org Similarly, the position of bromine atoms on the phenol ring influences the dimerization of bromophenoxy radicals; meta-bromine substitution has been noted to facilitate this process. researchgate.net

Under thermal conditions, 2,4,6-tribromophenol is a known precursor for the formation of PBDD/Fs. researchgate.net The process involves the generation of radical species, including bromophenoxyl radicals, which then undergo self- and cross-combination reactions. researchgate.net The presence of metal catalysts like copper (Cu) and iron (Fe) can significantly influence the formation pathways and yields of these products. researchgate.net

| Reaction Type | Reactant(s) | Key Intermediates | Products | Catalyst/Conditions |

| Oxidative Coupling | Bromophenols | Bromophenoxy radicals | Hydroxylated Polybrominated Diphenyl Ethers (HO-PBDEs), PBDD/Fs | Bromoperoxidase, δ-MnO₂, Thermal, Metal catalysts (Cu, Fe) |

| Self-Coupling | 2,4,6-Tribromophenoxy radicals | - | 2,4,6,8-TBDF, other PBDD/Fs | Thermal conditions |

Reductive Debromination Mechanisms

Reductive debromination is a key environmental and biological transformation pathway for brominated phenols. This process involves the removal of bromine atoms and their replacement with hydrogen atoms. Microorganisms, particularly anaerobic bacteria found in environments like marine sediments and sponges, play a crucial role in this transformation. nih.govnih.gov

Studies have shown that various bromophenols, including 2,4,6-tribromophenol, can be reductively debrominated under methanogenic and sulfidogenic conditions. nih.govnih.gov The process is often sequential, with the removal of bromine atoms occurring one at a time. For instance, anaerobic microorganisms associated with the marine sponge Aplysina aerophoba were found to debrominate 2,4,6-tribromophenol to 2-bromophenol. nih.gov Another isolated bacterium, Desulfovibrio sp. strain TBP-1, can completely debrominate 2,4,6-TBP to phenol. asm.org

The mechanism often involves enzymes known as reductive dehalogenases, which couple the dehalogenation to their respiration process (halorespiration). nih.govasm.org Some dehalogenases preferentially remove bromines from the ortho positions. cdnsciencepub.com For example, a bacterial strain isolated from marine hemichordate burrows, DSL-1, preferentially removed ortho-bromines from 2,4,6-tribromophenol, leading to the transient formation of 2,4-dibromophenol (B41371) and the accumulation of 4-bromophenol (B116583). cdnsciencepub.com This process can be stimulated by electron donors like NADH and NADPH. cdnsciencepub.com

| Organism/System | Substrate | Debromination Products | Conditions |

| Desulfovibrio sp. strain TBP-1 | 2,4,6-Tribromophenol | Phenol | Anaerobic |

| Microorganisms from Aplysina aerophoba | 2,4,6-Tribromophenol | 2-Bromophenol | Methanogenic, Sulfidogenic |

| Strain DSL-1 | 2,4,6-Tribromophenol | 2,4-Dibromophenol, 4-Bromophenol | Anaerobic |

| PceA dehalogenases | 2,4,6-Tribromophenol | Phenol | Anaerobic |

Dimerization and Polymerization Processes Involving Bromophenoxy Radicals

As mentioned in section 3.2, bromophenoxy radicals are highly reactive intermediates that can undergo dimerization. researchgate.net This process is a key step in the formation of larger molecules from simple bromophenol precursors. The dimerization can lead to the formation of not only PBDD/Fs and PBDEs but also other coupled products like bisphenols. acs.orgcore.ac.uk

The coupling of these radicals can occur through different pathways, such as C-C or C-O coupling, leading to a variety of dimeric structures. acs.org The specific products formed are influenced by the substitution pattern of the initial bromophenol and the reaction conditions. For example, the dimerization of 2,4,6-TBP catalyzed by bromoperoxidase can yield hydroxylated pentabromodiphenyl ethers. acs.org

Beyond simple dimerization, these radical processes can extend to polymerization. iokinetic.com While specific studies on the polymerization of this compound are not prevalent, the general reactivity of phenols and related compounds suggests that under certain conditions, such as thermal stress or in the presence of initiators, polymerization can occur. The formation of brominated environmentally persistent free radicals (Br-EPFR) from the oxidation of bromophenols indicates the potential for these species to initiate or participate in polymerization reactions. researchgate.net

Functional Group Transformations of the Hydroxyl Moiety

The hydroxyl group of this compound can undergo several characteristic reactions, including esterification and etherification.

Esterification: Phenols can react with carboxylic acids or their derivatives (like acid anhydrides or acid chlorides) to form esters. ocr.org.ukolabs.edu.in The reaction with a carboxylic acid typically requires an acid catalyst, such as concentrated sulfuric acid. olabs.edu.in A more reactive acylating agent, like acetic anhydride (B1165640) or an acyl chloride, can also be used, often in the presence of a base or catalyst. ocr.org.ukgoogle.com For example, 2,4,5-tribromophenol (B77500) can be esterified with acetic anhydride under acid catalysis to yield 2,4,5-tribromophenyl acetate (B1210297). vulcanchem.com This suggests a similar reaction would be feasible for the 3,4,5-isomer.

Etherification (Williamson Ether Synthesis): The hydroxyl group of a phenol is acidic and can be deprotonated by a strong base (like sodium hydroxide (B78521) or sodium hydride) to form a phenoxide ion. byjus.comlibretexts.org This phenoxide is a potent nucleophile and can react with an alkyl halide in an SN2 reaction to form an ether. libretexts.orgdoubtnut.com This process is known as the Williamson ether synthesis. The 3,4,5-tribromophenoxide ion could react with an alkyl halide (e.g., methyl iodide) to produce the corresponding alkyl aryl ether.

| Transformation | Reagents | Product Type | General Conditions |

| Esterification | Carboxylic Acid + Acid Catalyst | Aryl Ester | Heating |

| Esterification | Acid Anhydride/Acid Chloride | Aryl Ester | Often with a base or catalyst |

| Etherification | 1. Strong Base (e.g., NaOH) 2. Alkyl Halide | Alkyl Aryl Ether | SN2 reaction conditions |

Advanced Spectroscopic and Chromatographic Characterization of 3,4,5 Tribromophenol

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone for the definitive identification of 3,4,5-tribromophenol. Techniques like Orbitrap HRMS provide highly accurate mass measurements, typically with a mass error of less than 5 parts per million (ppm). This level of precision is crucial for confirming the elemental composition of the molecule (C₆H₃Br₃O).

A key feature in the mass spectrum of tribromophenols is the characteristic isotopic pattern of bromine. Due to the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, molecules containing three bromine atoms exhibit a distinctive 1:3:3:1 isotopic ratio for the molecular ion cluster. This pattern serves as a powerful diagnostic tool for identifying tribrominated compounds. chromatographyonline.com

Fragmentation analysis, often performed in tandem with HRMS (MS/MS), provides further structural details. While specific fragmentation pathways for this compound are not extensively detailed in the provided results, general principles suggest that the initial fragmentation would likely involve the loss of bromine radicals (•Br) or hydrogen bromide (HBr). The fragmentation pattern of the parent tribromophenol will show four peaks, corresponding to the various combinations of bromine isotopes. chromatographyonline.com In contrast, a singly debrominated version would exhibit only three peaks. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and for differentiating it from its isomers, such as 2,4,6-tribromophenol (B41969).

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The two equivalent protons on the aromatic ring would produce a single signal. In contrast, the ¹H NMR spectrum of 2,4,6-tribromophenol shows a singlet for the two equivalent aromatic protons. chemicalbook.com For a related compound, 3-bromo-4-hydroxy-5-methoxybenzaldehyde, two aromatic protons in the ortho position to an aldehyde group appear as doublets at δ 7.44 (J=2 Hz) and 7.71 (J=2 Hz) ppm. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. For this compound, due to its symmetry, a reduced number of signals would be expected compared to an asymmetrical isomer. Specific chemical shift data for this compound was not available in the search results. However, for a similar structure, 3,4,5-tribromo-2-(2,4-dibromophenoxy)phenol, ¹³C NMR spectral data is available. nih.gov

Advanced NMR techniques such as ¹H-¹H COSY, HMQC, and HMBC can be employed to establish connectivity between protons and carbons, providing definitive structural proof. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis of Bromophenols

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the analysis of bromophenols, including this compound. who.int It combines the excellent separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.

For qualitative analysis, the retention time of the analyte on the GC column provides an initial identification, which is then confirmed by the mass spectrum. libretexts.org The mass spectrum will exhibit the characteristic molecular ion peak and fragmentation pattern of the target compound. For instance, the molecular ion peak for tribromophenol is observed at an m/z of approximately 330.8.

Quantitative analysis using GC-MS is typically performed in selected ion monitoring (SIM) mode, where the instrument is set to detect only specific ions characteristic of the analyte. nih.gov This enhances sensitivity and reduces interference from matrix components. To achieve high accuracy and precision, especially at trace levels, the use of internal standards, such as deuterated analogues of the analytes, is recommended. libretexts.orgnih.gov Derivatization, for example, by acetylation or silylation, is often employed to improve the chromatographic properties and sensitivity of bromophenols. nih.govnih.gov Acetic anhydride (B1165640) is an effective derivatizing agent for bromophenols prior to GC-MS analysis. nih.gov

The table below summarizes typical parameters for GC-MS analysis of bromophenols.

| Parameter | Typical Value/Condition |

| Derivatizing Agent | Acetic Anhydride nih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) nih.gov |

| Internal Standards | Deuterated Bromophenols nih.gov |

| Detection Limits | 0.1-0.5 ng/L for some bromophenols nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and UPLC-MS/MS) for Complex Matrix Analysis

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) and its high-resolution counterpart, Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS), are essential for the analysis of this compound in complex matrices such as food and environmental samples. researchgate.netresearchgate.net These techniques are particularly advantageous for compounds that are not easily volatilized or are thermally labile.

In LC-MS/MS, the separation is achieved by liquid chromatography, followed by detection using a mass spectrometer, often a triple quadrupole instrument. This setup allows for highly selective and sensitive detection through multiple reaction monitoring (MRM).

UPLC-MS/MS offers improved resolution, higher sensitivity, and faster analysis times compared to conventional HPLC-MS/MS. nih.govwaters.com Methods have been developed for the quantification of various brominated flame retardants, including bromophenols, in diverse food matrices using UPLC-MS/MS. researchgate.net These methods often involve a sample preparation step, such as solid-phase extraction (SPE), to remove interfering matrix components. researchgate.net

The table below presents key aspects of UPLC-MS/MS methods for bromophenol analysis.

| Feature | Description |

| Technique | Ultra-High Performance Liquid Chromatography – Tandem Mass Spectrometry (UPLC-MS/MS) researchgate.net |

| Sample Preparation | Solid-Phase Extraction (SPE) researchgate.net |

| Matrices | Food, Water, Soil researchgate.netrsc.orgresearchgate.net |

| Quantification Limits | Can reach pg g⁻¹ levels in food matrices researchgate.net |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides a "molecular fingerprint" of this compound based on the vibrational modes of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of a molecule reveals the presence of specific functional groups. For phenols, a characteristic broad absorption band corresponding to the O-H stretching vibration is typically observed. In the case of 2,4,6-tribromophenol, evidence of intermolecular hydrogen bonding has been found in the solid-state IR spectra. colab.ws The out-of-plane C-H bending vibrations are also informative. For 2,4,6-tribromophenol, a band around 850 cm⁻¹ is observed. okstate.edu NIST provides reference IR spectra for the isomeric 2,4,6-tribromophenol. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Studies on 2,4,6-tribromophenol have utilized Raman spectra recorded at different temperatures to propose vibrational assignments. colab.ws

While specific IR and Raman data for this compound were not found in the search results, the principles of vibrational spectroscopy indicate that its spectra would be distinct from its isomers due to differences in symmetry and the positions of the bromine substituents.

Advanced Analytical Techniques for Trace Level Detection and Unknown Derivative Identification

The detection of this compound at trace levels and the identification of its unknown derivatives in complex environmental and biological samples necessitate the use of highly sensitive and sophisticated analytical strategies.

For trace level detection, methods combining a pre-concentration step with a highly sensitive analytical technique are often employed. For instance, a purge-and-trap method followed by GC-MS in SIM mode has been developed for the determination of bromophenols in water at nanogram per liter concentrations. nih.gov Similarly, solid-phase extraction (SPE) coupled with HPLC-MS/MS allows for the detection of bromophenols at low ng/L levels in aqueous samples. researchgate.net

The identification of unknown derivatives of this compound and other brominated compounds often involves untargeted screening approaches using high-resolution mass spectrometry. This allows for the detection of a wide range of potential transformation products without the need for reference standards for each compound. For example, untargeted mass spectrometry screening has been used to identify unknown TBBPS analogs in soil samples. researchgate.netacs.org In a study on the metabolism of 2,4,6-tribromophenol in rice plants, a screening strategy using both GC- and LC-HRMS led to the identification of forty transformation products. acs.org

Environmental Chemistry of Tribromophenols: Transport, Fate, and Degradation Pathways

Abiotic Transformation Processes

Abiotic transformation processes, which are non-biological in nature, play a significant role in determining the environmental fate of 3,4,5-tribromophenol (TBP). These processes include photolysis, hydrolysis, and oxidation by reactive species.

Photolytic degradation, or photolysis, is a process where light energy breaks down chemical compounds. In the atmosphere, vapor-phase brominated phenols are degraded by reacting with photochemically produced hydroxyl radicals. who.int The estimated atmospheric half-life for 2,4,6-TBP, a structural isomer of 3,4,5-TBP, is between 22.5 and 34 days. who.int Direct photolysis by UV light can also occur, with one study indicating a half-life for 2,4,6-TBP of 4.6 hours. oecd.org However, this is not considered a primary degradation route in the environment because brominated phenols tend to partition to soil and sediment where UV light penetration is low. who.int

In aquatic environments, the photodegradation of bromophenols has been extensively studied. acs.org Studies on bromophenol photolysis in aqueous solutions have shown that the process can involve the cleavage of the carbon-bromine (C-Br) bond. acs.orgfigshare.com The presence of other substances in the water can influence the degradation pathways. For instance, the presence of hydroxylamine, an intermediate in the nitrogen cycle, can alter the reactive species formed during the photolysis of 2,4,6-TBP and change its degradation pathways. researchgate.net Research on the photolysis of 2,4,6-TBP under UV irradiation found that it produced organic radicals, hydrogen radicals, and hydrated electrons. researchgate.net

The efficiency of photolytic degradation can be enhanced by the presence of photocatalysts. One study investigated the use of a polystyrene/SnO2 nanocomposite to photodegrade 4-bromophenol (B116583) and 2,4,6-tribromophenol (B41969), achieving high degradation rates under specific conditions. magnusconferences.com Another study looked at the photocatalytic degradation of various micropollutants, including brominated phenols, using nano-CeO2 and nano-TiO2 in hospital wastewater. iwaponline.com

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. 2,4,6-TBP is not expected to undergo hydrolysis in the environment because it lacks functional groups that are susceptible to this reaction. who.int It is considered to be abiotically stable in water, regardless of the pH. oecd.org The persistence of TBP in the environment is therefore not significantly influenced by hydrolytic processes. This stability contributes to its potential for long-range transport and accumulation in various environmental compartments. The rate of hydrolysis for many organic contaminants is influenced by factors such as temperature and pH. gdut.edu.cn

Oxidative degradation involves the reaction of a chemical with oxidizing agents. In the environment, reactive oxygen species (ROS) can contribute to the breakdown of organic pollutants. For instance, the reaction with photochemically produced hydroxyl radicals in the atmosphere is a key degradation pathway for vapor-phase brominated phenols. who.int In some biological systems, such as wood-degrading fungi, advanced oxidation systems like the Fenton reaction can lead to the degradation of TBP. bioline.org.br This process can generate hydroxylated metabolites. bioline.org.br While this is a biotic process, it highlights the role of reactive species in TBP transformation. Abiotic transformation of brominated phenols can sometimes lead to the formation of products with higher toxicity and environmental persistence. researchgate.net

Hydrolytic Stability and pH Influence on Environmental Persistence

Biotic Transformation Pathways in Environmental Systems

Biotic transformation, or biodegradation, involves the breakdown of organic substances by living organisms, primarily microorganisms. This is a crucial process in the environmental fate of many pollutants, including 3,4,5-TBP.

Brominated phenols are generally not readily biodegradable and can persist in the environment. who.int However, adapted microbial communities can degrade these compounds. who.int

Under aerobic conditions , which require the presence of oxygen, several bacterial strains have been identified that can degrade TBP. For example, a bacterium identified as an Ochrobactrum species was able to use 2,4,6-TBP as its sole source of carbon and energy, degrading it within 36 hours. tandfonline.com This degradation process involved the sequential reductive debromination of 2,4,6-TBP to phenol (B47542). tandfonline.com Other studies have identified Rhodococcus and Pseudomonas species with the ability to degrade TBP, often requiring a co-substrate for efficient breakdown. uniba.sk In soil, the transformation of 2,4,6-TBP was found to be significantly faster under oxic (aerobic) conditions compared to anoxic (anaerobic) conditions. nih.gov

Under anaerobic conditions , in the absence of oxygen, the degradation of TBP has also been observed. In marine sediment slurries, 2,4,6-TBP was found to be anaerobically dehalogenated. tandfonline.com The process often involves reductive debromination, where bromine atoms are sequentially removed. For instance, in anaerobic sediment, 2,4,6-TBP was reductively dehalogenated to phenol, which was then further metabolized. nih.govasm.orgresearchgate.net The presence of other substances can impact the rate of anaerobic degradation. Bioaugmentation with a Bacillus sp. GZT was shown to enhance the biodegradation of TBP in river water/sediment microcosms. nih.gov The addition of certain additives like glucose and yeast extract further promoted this degradation. nih.gov

The following table summarizes findings on the microbial degradation of TBP under different conditions:

| Condition | Microorganism/System | Key Findings |

|---|---|---|

| Aerobic | Ochrobactrum sp. strain TB01 | Degraded 100 µM of 2,4,6-TBP within 36 hours as a sole carbon and energy source. tandfonline.com |

| Aerobic | Rhodococcus erythropolis, Pseudomonas fluorescens | Demonstrated TBP degradation in the presence of co-substrates like phenol, glucose, or succinate. uniba.sk |

| Aerobic | Soil microcosms | TBP transformation was significantly faster under oxic conditions compared to anoxic conditions. nih.gov |

| Anaerobic | Marine sediment slurry | 2,4,6-TBP was anaerobically dehalogenated. tandfonline.com |

| Anaerobic | Anaerobic sediment | 2,4,6-TBP was reductively dehalogenated to phenol, which was further metabolized. nih.govasm.orgresearchgate.net |

| Anaerobic | River water/sediment with Bacillus sp. GZT | Bioaugmentation enhanced TBP biodegradation, with about 40.7% removal in 7 weeks. nih.gov |

Plants can take up and metabolize organic pollutants from their environment. The metabolism of xenobiotics in plants typically occurs in three phases: Phase I (activation), Phase II (conjugation), and Phase III (sequestration). nih.gov

Phase I reactions involve the introduction or exposure of functional groups, such as hydroxyl (-OH) groups, which can make the compound more water-soluble and reactive. For TBP, Phase I metabolism in plants can include debromination, hydroxylation, and coupling reactions. nih.govacs.orgresearchgate.net In a study with rice plants exposed to 2,4,6-TBP, nine Phase I metabolites were identified. acs.org One of the observed pathways was the debromination of a bromine atom at the ortho position, leading to the formation of 2,4-dibromophenol (B41371). nih.gov

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules like sugars (glycosylation) or sulfates (sulfation). nih.govacs.orgresearchgate.net These conjugation reactions generally increase the water solubility of the compound, facilitating its transport and storage within the plant, and often reducing its toxicity. csic.es In rice plants exposed to 2,4,6-TBP, a total of 31 Phase II metabolites were identified, indicating that conjugation is a major biotransformation pathway. acs.org Glycosylation and sulfation were found to be significant metabolic pathways. nih.govacs.orgresearchgate.netnih.gov Some of these conjugates were found to be excreted from the plant roots back into the hydroponic solution. nih.govresearchgate.net

A study on rice plants hydroponically exposed to 2,4,6-TBP for five days found that 99.2% of the compound was metabolized. nih.govacs.orgresearchgate.net A large number of transformation products were identified, primarily in the roots, with some being translocated to the stems and leaves. nih.govacs.orgresearchgate.net The proposed transformation pathways included debromination, hydroxylation, methylation, coupling reactions, sulfation, and glycosylation. nih.govacs.orgresearchgate.net

The following table provides an overview of the biotransformation of 2,4,6-TBP in rice plants:

| Metabolic Phase | Reactions | Metabolites/Products |

|---|---|---|

| Phase I | Debromination, Hydroxylation, Coupling Reactions | 9 metabolites identified, including 2,4-dibromophenol. nih.govacs.org |

| Phase II | Sulfation, Glycosylation, Methylation | 31 metabolites identified, including sulfated and glycosylated conjugates. nih.govacs.org |

Biotransformation in Aquatic Organisms and Biosynthesis by Marine Benthic Animals

The biotransformation of brominated phenols, including tribromophenols, is a key area of research in understanding their environmental fate. In aquatic organisms, particularly fish, the metabolism of such compounds can differ significantly from mammals. While mammals often metabolize polybrominated diphenyl ethers (PBDEs) through oxidative pathways to form hydroxylated PBDEs and brominated phenols, fish have demonstrated the ability to reductively debrominate these compounds. nih.gov This process can lead to the formation of lower brominated congeners, which may have different toxicity and bioaccumulation potentials. nih.gov For instance, studies have shown that reductive debromination is a primary metabolic pathway for PBDEs in fish, with no detection of oxidative metabolites like hydroxylated BDEs or brominated phenols in some cases. nih.gov

Several marine organisms are known to naturally produce brominated phenols. who.int Marine benthic animals, such as the acorn worm (Enteropneusta), can produce and excrete significant quantities of bromophenols without a clear dietary source of these compounds. who.int The capitellid polychaete Notomastus lobatus is another example of a benthic animal that biosynthesizes bromophenols, utilizing inorganic bromide as a source. oecd.org The presence of the enzyme peroxidase, which is involved in this synthesis, has been reported in various species. oecd.org Marine algae are also known to biosynthesize simple brominated phenols. who.intresearchgate.net This natural production contributes to the background levels of these compounds in the marine environment. who.intoecd.org The variation in bromophenol content among different fish diets suggests that the relative contribution of benthic organisms and marine algae to a fish's diet can explain the concentration of these compounds in individual fish. oecd.org

The biotransformation of 2,4,6-tribromophenol (2,4,6-TBP), a closely related isomer, has been observed in rice plants, where it is rapidly converted into sulfated and glycosylated conjugates. researchgate.net While this demonstrates a detoxification pathway in plants, the specific biotransformation pathways of this compound in a wide range of aquatic organisms require further investigation to fully understand its bioaccumulation potential and trophic transfer.

Theoretical and Computational Chemistry Studies of 3,4,5 Tribromophenol

Density Functional Theory (DFT) Calculations for Molecular Properties and Reaction Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular properties and reaction energetics of various chemical compounds, including 3,4,5-tribromophenol. uotechnology.edu.iqfmach.it DFT methods, such as B3LYP, are frequently employed to study molecular structures, vibrational frequencies, and electronic properties. uotechnology.edu.iqresearchgate.netnih.gov These calculations provide valuable insights into the behavior of molecules and their reactions.

For instance, DFT calculations have been utilized to study the molecular structures and properties of the complete series of 19 bromophenols at the B3LYP/6-311G++(d,p) level. researchgate.net The results of these studies demonstrate that the properties of bromophenols are significantly influenced by intramolecular hydrogen bonding, steric and inductive effects of the bromine substituents, and other intramolecular electrostatic interactions. researchgate.net

Prediction of Reactivity and Regioselectivity

Computational studies, including DFT, play a crucial role in predicting the reactivity and regioselectivity of chemical reactions. researchgate.net In the context of this compound and related compounds, understanding where and how a reaction will occur is essential for synthesis and for predicting potential transformation products in the environment.

The hydroxyl group of phenol (B47542) activates the aromatic ring for electrophilic substitution. However, the positions of the existing bromine atoms can introduce complex steric and electronic effects that influence where new substituents will attach. Computational models can help elucidate these effects. For example, in the bromination of 3-bromophenol, computational studies suggest that steric hindrance from the bromo-substituent at the 3-position can disfavor bromination at the para-position, leading to preferential addition at the ortho-position. This interplay between electronic activation and steric hindrance is a key factor in determining the final isomeric product.

Analysis of Electronic Structure and Spectroscopic Signatures

DFT calculations are instrumental in analyzing the electronic structure of molecules like this compound, providing insights into their stability and reactivity. aps.orgresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uotechnology.edu.iqnih.gov The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability. orientjchem.org

These computational approaches are also used to predict and interpret spectroscopic data. For example, DFT calculations can be used to compute vibrational frequencies, which can then be compared with experimental data from Fourier Transform Infrared (FTIR) and Raman spectroscopy to confirm structural assignments. researchgate.netnih.gov The agreement between calculated and experimental spectroscopic data provides confidence in the accuracy of the computational model. nih.gov

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is a powerful methodology for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states. wuxibiology.comsci-hub.se These computational techniques have been applied to understand the formation of pollutants such as polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) from bromophenol precursors. nih.gov

For example, a theoretical study on the formation of PBDD/Fs from 2,4,5-tribromophenol (B77500) (2,4,5-TBP) and 3,4-dibromophenol (B166983) (3,4-DBP) utilized DFT to investigate the reaction pathways. nih.gov Such studies are crucial for understanding and potentially mitigating the formation of these toxic compounds. The calculations can reveal the most energetically favorable pathways and the structures of the transition states involved. nih.govacs.org Furthermore, by using methods like Canonical Variational Transition-state (CVT) theory with small curvature tunneling (SCT) contributions, rate constants for key elementary steps can be calculated over a range of temperatures. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions and Environmental Behavior

Molecular dynamics (MD) simulations provide a computational lens to observe the dynamic behavior of molecules and their interactions with their surroundings over time. researchgate.netnih.gov These simulations are particularly valuable for understanding the intermolecular forces that govern the properties of condensed phases and for predicting the environmental fate and transport of compounds like this compound. oecd.orgmdpi.com

MD simulations can model how a molecule like this compound interacts with solvent molecules, such as water, or partitions between different environmental compartments like air, water, soil, and sediment. oecd.organalis.com.my For instance, the Mackay level III fugacity model, which can be informed by data from molecular simulations, has been used to estimate the environmental distribution of 2,4,6-tribromophenol (B41969). oecd.org These models predict that if released into soil, the vast majority of the substance remains there, while if released into water, a significant portion stays in the water column with some transport to sediment. oecd.org Such simulations are critical for assessing the environmental risk posed by these compounds. The interactions are governed by forces such as van der Waals interactions and hydrogen bonding. researchgate.netbibliotekanauki.pl

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Bromophenols

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are predictive tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. wikipedia.orgplos.org These models are widely used in environmental science and toxicology to estimate the properties and potential hazards of chemicals, including bromophenols, often to fill data gaps and prioritize substances for further testing. cadaster.eursc.org

QSAR and QSPR models are developed using statistical methods like multiple linear regression and neural networks to build relationships between molecular descriptors and a specific endpoint. nih.govmdpi.com For bromophenols, QSAR models have been developed to predict various toxicological endpoints. cadaster.eu Similarly, QSPR models can predict important environmental properties such as the bioconcentration factor (BCF), which indicates a chemical's tendency to accumulate in organisms. nih.gov These models rely on calculated molecular descriptors that quantify various aspects of a molecule's structure, such as its size, shape, and electronic properties. nih.gov

Table of Predicted and Experimental Properties for Bromophenols This table presents a comparison of experimentally determined and computationally predicted pKa values for a selection of bromophenols, demonstrating the utility of computational models in predicting chemical properties. researchgate.net

| Compound | Experimental pKa | SPARC Predicted pKa |

| 2-Bromophenol | 8.45 | 8.36 |

| 3-Bromophenol | 9.03 | 9.03 |

| 4-Bromophenol (B116583) | 9.37 | 9.27 |

| 2,4-Dibromophenol (B41371) | 7.79 | 7.72 |

| 2,6-Dibromophenol | 6.67 | 6.85 |

| 3,5-Dibromophenol | 8.06 | 8.16 |

| 2,4,6-Tribromophenol | 6.08 | 6.21 |

| Pentabromophenol | 4.40 | 4.48 |

Synthesis and Characterization of Derivatives and Analogues of 3,4,5 Tribromophenol

Ether and Ester Derivatives: Synthetic Routes and Chemical Transformations

The hydroxyl group of 3,4,5-tribromophenol allows for the synthesis of various ether and ester derivatives through established chemical transformations. These reactions are crucial for creating a diverse range of molecules with potentially unique properties and applications, including their use as intermediates in the synthesis of more complex structures.

Etherification:

The formation of ether derivatives from this compound can be achieved through methods like the Williamson ether synthesis. chemistrysteps.com This reaction involves the deprotonation of the phenolic hydroxyl group with a base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide to form the corresponding ether. For instance, the reaction of this compound with an appropriate alkyl bromide in the presence of a suitable base would yield the corresponding 3,4,5-tribromoalkoxybenzene. A mild base such as silver oxide may be used to avoid potential side reactions that can occur with stronger bases. chemistrysteps.com

Aromatic ethers can also be synthesized through the reductive deoxygenation of esters. One-pot procedures have been developed for the conversion of esters to ethers using reagents like triethylsilane (Et3SiH) in the presence of a catalytic amount of indium(III) bromide (InBr3). organic-chemistry.org This method has been shown to be tolerant of various functional groups. organic-chemistry.org

Esterification:

Ester derivatives of this compound are typically synthesized by reacting the phenol (B47542) with a carboxylic acid, acid chloride, or acid anhydride (B1165640). The esterification reaction with a carboxylic acid is often catalyzed by a strong acid. ncert.nic.in Alternatively, the use of more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a base like pyridine, can lead to the formation of the corresponding 3,4,5-tribromophenyl ester. chemistrysteps.com For example, the reaction of this compound with acetic anhydride would produce 3,4,5-tribromophenyl acetate (B1210297). chemistrysteps.com

The following table provides a summary of synthetic routes for ether and ester derivatives:

| Derivative Type | Reactants | Reagents/Catalysts | Product |

| Ether | This compound, Alkyl Halide | Base (e.g., Ag₂O) | 3,4,5-Tribromoalkoxybenzene |

| Ether | 3,4,5-Tribromophenyl Ester, Triethylsilane | Indium(III) bromide (catalyst) | 3,4,5-Tribromoalkoxybenzene |

| Ester | This compound, Carboxylic Acid | Acid Catalyst (e.g., H₂SO₄) | 3,4,5-Tribromophenyl Ester |

| Ester | This compound, Acid Chloride/Anhydride | Base (e.g., Pyridine) | 3,4,5-Tribromophenyl Ester |

Mechanistic Pathways for the Formation of Polybrominated Diphenyl Ethers (PBDEs) and Hydroxylated PBDEs (OH-PBDEs) from Tribromophenols

Tribromophenols, including isomers like 2,4,6-tribromophenol (B41969), are recognized precursors to the formation of polybrominated diphenyl ethers (PBDEs) and their hydroxylated metabolites (OH-PBDEs). nih.govtandfonline.com These transformation pathways are of significant environmental interest.

The primary mechanism for the formation of OH-PBDEs from bromophenols is the oxidative coupling of bromophenoxyl radicals. tandfonline.comacs.org These radicals can be generated through various processes, including enzyme-mediated oxidation and photochemical reactions. tandfonline.comnih.gov For example, bromoperoxidase enzymes, found in marine organisms, can catalyze the oxidation of bromophenols in the presence of a bromide source and hydrogen peroxide, leading to the formation of bromophenoxy radicals. acs.orgnih.gov These radicals then undergo dimerization to form OH-PBDEs. acs.orgnih.gov

Studies have shown that the transformation of 2,4,6-tribromophenol can lead to the formation of various OH-PBDEs. nih.gov The coupling of bromophenoxy radicals is a key step in this process. acs.org The specific isomers of OH-PBDEs formed can depend on the reaction conditions and the specific tribromophenol isomer involved.

Furthermore, PBDEs can be formed during the chemical synthesis of other compounds where bromophenols are used as raw materials. For instance, the synthesis of 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE) from 2,4,6-tribromophenol has been shown to produce tetrabromodibenzo-p-dioxins (TeBDDs) and hydroxylated pentabromodiphenyl ethers (OH-pentaBDEs) as by-products. researchgate.net

The proposed general pathway for the formation of OH-PBDEs from tribromophenols involves:

Oxidation: The tribromophenol is oxidized to a tribromophenoxyl radical. This can be initiated by enzymes (e.g., bromoperoxidase), photochemical processes, or other oxidizing agents. tandfonline.comacs.orgnih.gov

Radical Coupling: Two tribromophenoxyl radicals couple to form a dimeric intermediate.

Rearrangement and Tautomerization: The intermediate may undergo rearrangement and tautomerization to form the final OH-PBDE structure. nih.gov

Debromination: Subsequent debromination reactions can lead to a complex mixture of photoproducts. nih.gov

Mixed Halogenated Phenol Derivatives

The synthesis of mixed halogenated phenol derivatives involving bromine and other halogens, such as chlorine, can occur. For example, the chlorination of water containing both phenol and bromide ions can lead to the formation of brominated phenols. nih.gov This suggests that under specific conditions, this compound could potentially undergo further halogenation with a different halogen, or that mixed bromo/chloro-phenols could be formed from phenol precursors in environments containing both bromide and chloride.

The photochemical formation of mixed halogenated dibenzo-p-dioxins (PXDDs) from hydroxylated polybrominated/chlorinated diphenyl ethers (OH-PBCDEs) has been studied. acs.org This indicates that precursors containing both bromine and chlorine can lead to the formation of mixed halogenated products. While direct synthesis of mixed halogenated derivatives from this compound is not extensively detailed in the provided results, the principles of electrophilic aromatic substitution suggest that reactions with chlorinating agents could potentially introduce chlorine atoms onto the aromatic ring, although the high level of bromination might hinder further substitution.

Isomer-Specific Derivatization for Analytical Purposes

For the analysis of phenols, including this compound, derivatization is a common technique used to improve their chromatographic behavior and detection sensitivity, particularly for gas chromatography (GC). epa.govjcsp.org.pk Derivatization converts the polar phenolic hydroxyl group into a less polar ether or ester group, which enhances volatility and reduces peak tailing during GC analysis.

Common derivatization reagents for phenols include:

Diazomethane: This reagent methylates the phenolic hydroxyl group to form the corresponding methoxy (B1213986) derivative (anisole). epa.govwho.int The resulting methyl ethers are more volatile and suitable for GC analysis.

Pentafluorobenzyl Bromide (PFBBr): This reagent forms pentafluorobenzyl ethers with phenols. epa.gov These derivatives are highly sensitive to electron capture detection (ECD), making this a suitable method for trace-level analysis.

Silylating Agents: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) convert phenols to their trimethylsilyl (B98337) (TMS) ethers. researchgate.net These derivatives are also amenable to GC-MS analysis.

Acetic Anhydride: This reagent acetylates phenols to form their acetate esters, which can be analyzed by GC. researchgate.net

The choice of derivatization reagent depends on the analytical technique being used and the desired sensitivity. For isomer-specific analysis, the derivatization reaction must be quantitative and not cause any rearrangement or degradation of the analyte. The resulting derivatives can then be separated and identified using high-resolution chromatographic techniques like capillary GC coupled with mass spectrometry (MS) or other sensitive detectors. nih.govwho.int

The following table summarizes common derivatization methods for the analysis of phenols:

| Derivatizing Agent | Derivative Formed | Analytical Technique |

| Diazomethane | Methyl Ether (Anisole) | GC-FID, GC-MS |

| Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl Ether | GC-ECD |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Ether | GC-MS |

| Acetic Anhydride | Acetate Ester | GC |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,4,5-Tribromophenol, and how can regioselectivity be controlled?

- Methodological Answer : this compound is synthesized via electrophilic bromination of phenol. Regioselectivity is influenced by reaction conditions:

- Use bromine (Br₂) in a polar solvent (e.g., glacial acetic acid) with a catalyst like FeBr₃ to direct bromination to the meta/para positions.

- Temperature control (0–25°C) minimizes side reactions.

- For regioselective tribromination, steric and electronic factors must be optimized. For example, pre-functionalization of phenol (e.g., protection/deprotection strategies) may enhance selectivity .

- Data Table :

| Reaction Condition | Yield (%) | Regioselectivity | Reference |

|---|---|---|---|

| Br₂, CH₃COOH, FeBr₃ | 85–90 | 3,4,5-isomer |

Q. What analytical techniques are recommended for quantifying this compound in environmental samples?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Derivatize with pentafluorobenzyl bromide (PFBBr) to enhance volatility and detection sensitivity.

- Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) : Ideal for polar metabolites without derivatization.

- Internal standards (e.g., ¹³C-labeled analogs) improve quantification accuracy .

Advanced Research Questions

Q. How can metabolic pathways of this compound in plants or animals be systematically characterized?

- Methodological Answer :

- Hydroponic Exposure : Expose model organisms (e.g., rice plants) to this compound and analyze tissues (roots, stems, leaves) using HRMS.

- Metabolite Screening : Use non-targeted HRMS to detect phase I (e.g., debromination, hydroxylation) and phase II (e.g., sulfation, glycosylation) metabolites.

- Confirmation : Compare fragmentation patterns with synthetic standards or computational tools (e.g., MetFrag) .

- Key Findings from Analogous Studies :

- 2,4,6-Tribromophenol forms persistent metabolites like OH-PBDEs and PBDD/Fs in rice plants, suggesting similar pathways may apply .

Q. What methodologies address contradictory data in toxicity studies of this compound?

- Methodological Answer :

- In Vitro/In Vivo Assays : Use standardized OECD guidelines for acute/chronic toxicity (e.g., zebrafish embryo assays).

- Oxidative Stress Markers : Measure ROS production, glutathione depletion, and lipid peroxidation in cell lines (e.g., HepG2).

- Systematic Reviews : Meta-analyses of existing data (e.g., EFSA reports) to identify gaps and prioritize testing .

Q. How can environmental persistence and biodegradation of this compound be evaluated in fractured media?

- Methodological Answer :

- Column Experiments : Simulate transport in fractured chalk or soil using ¹⁴C-labeled this compound.

- Microbial Consortia : Isolate bacteria from contaminated sites (e.g., Pseudomonas spp.) to assess aerobic/anaerobic degradation rates.

- Modeling : Apply kinetic models (e.g., Monod equation) to predict half-lives under varying redox conditions .

Methodological Challenges and Recommendations

- Synthesis : Optimize regioselectivity using computational chemistry (e.g., DFT) to predict bromination sites .

- Analysis : Combine GC-MS and LC-HRMS for comprehensive metabolite profiling .

- Toxicity : Prioritize endocrine disruption assays (e.g., estrogen receptor binding) due to structural similarity to known disruptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.